(2-Aminopyrimidin-5-yl)dimethylphosphine oxide
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Overview
Description
Preparation Methods
The synthesis of (2-Aminopyrimidin-5-yl)dimethylphosphine oxide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyrimidine with dimethylphosphine oxide under specific reaction conditions . The process typically includes steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and the formation of guanidines with suitable amines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
(2-Aminopyrimidin-5-yl)dimethylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: It can be reduced under specific conditions to yield reduced phosphorus compounds.
Substitution: The amino group in the pyrimidine ring can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2-Aminopyrimidin-5-yl)dimethylphosphine oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials with specific properties, such as flame retardants and catalysts.
Mechanism of Action
The mechanism of action of (2-Aminopyrimidin-5-yl)dimethylphosphine oxide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(2-Aminopyrimidin-5-yl)dimethylphosphine oxide can be compared with other similar compounds, such as:
2-Aminopyrimidine: A precursor in the synthesis of this compound with similar structural features.
Dimethylphosphine oxide: Another related compound with different functional groups and reactivity.
Substituted pyrimidines: Compounds with various substitutions on the pyrimidine ring that exhibit different chemical and biological properties
Properties
IUPAC Name |
5-dimethylphosphorylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N3OP/c1-11(2,10)5-3-8-6(7)9-4-5/h3-4H,1-2H3,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEDNGRJARJIIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CN=C(N=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N3OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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